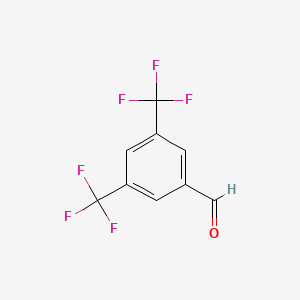

3,5-Bis(trifluoromethyl)benzaldehyde

カタログ番号 B1330352

:

401-95-6

分子量: 242.12 g/mol

InChIキー: LDWLIXZSDPXYDR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US06596906B2

Procedure details

60 g of freshly distilled quinoline and 10 g of sulfur were refluxed for 5 hours with stirring. The cooled mixture was diluted with 700 ml of toluene. This gave a solution of a quinoline-sulfur complex containing 100 mg of the complex per ml. 2.5 g of 5% palladium on barium sulfate, 0.25 ml of the solution of the complex and 250 g of 3,5-bis(trifluoromethyl)benzoyl chloride were placed in a reaction vessel at room temperature with exclusion of water. A gentle stream of hydrogen gas was then passed through the mixture at atmospheric pressure. The mixture was subsequently heated to 100-110° C. and hydrogen gas was continuously introduced at atmospheric pressure. After liberation of acidic offgases had ceased (12 hours), the mixture was cooled, the catalyst was separated off by filtration, and the filtrate was distilled at 27 mbar. A yield of 190.0 g of 3,5-bis(trifluoromethyl)benzaldehyde having a boiling point of 79° C. was obtained. This corresponds to a yield of 86% of theory. A small amount of a mixture of toluene and 3,5-bis(trifluoromethyl)benzene was obtained as first fraction during the distillation.

[Compound]

Name

complex

Quantity

100 mg

Type

reactant

Reaction Step Two

[Compound]

Name

solution

Quantity

0.25 mL

Type

reactant

Reaction Step Six

Yield

86%

Identifiers

|

REACTION_CXSMILES

|

N1C2C(=CC=CC=2)C=CC=1.[S].[F:12][C:13]([F:28])([F:27])[C:14]1[CH:15]=[C:16]([CH:20]=[C:21]([C:23]([F:26])([F:25])[F:24])[CH:22]=1)[C:17](Cl)=[O:18].[H][H]>C1(C)C=CC=CC=1.[Pd].O>[F:12][C:13]([F:27])([F:28])[C:14]1[CH:15]=[C:16]([CH:20]=[C:21]([C:23]([F:26])([F:24])[F:25])[CH:22]=1)[CH:17]=[O:18] |^3:10|

|

Inputs

Step One

Step Two

[Compound]

|

Name

|

complex

|

|

Quantity

|

100 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Six

[Compound]

|

Name

|

solution

|

|

Quantity

|

0.25 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C=1C=C(C(=O)Cl)C=C(C1)C(F)(F)F)(F)F

|

|

Name

|

|

|

Quantity

|

2.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

105 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This gave a solution of a quinoline-sulfur complex

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(12 hours)

|

|

Duration

|

12 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the catalyst was separated off by filtration

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the filtrate was distilled at 27 mbar

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C=1C=C(C=O)C=C(C1)C(F)(F)F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | ||

| YIELD: PERCENTYIELD | 86% | |

| YIELD: CALCULATEDPERCENTYIELD | 86.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |